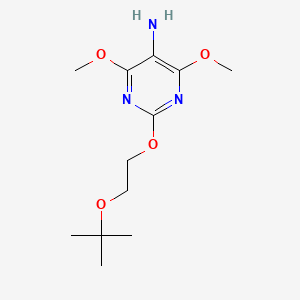
2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of tert-Butoxyethoxy Group: The tert-butoxyethoxy group is introduced through an etherification reaction. This can be achieved by reacting the intermediate compound with tert-butyl bromoacetate in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The tert-butoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various alkoxy-substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with biological macromolecules, which can lead to the discovery of new drugs or biochemical tools.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug development and pharmacology.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with a butoxyethoxy group instead of tert-butoxyethoxy.
2-(2-Methoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with a methoxyethoxy group.
2-(2-Ethoxyethoxy)-4,6-dimethoxypyrimidin-5-amine: Similar structure but with an ethoxyethoxy group.
Uniqueness
2-(2-tert-Butoxyethoxy)-4,6-dimethoxypyrimidin-5-amine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
918444-87-8 |
|---|---|
Fórmula molecular |
C12H21N3O4 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyrimidin-5-amine |
InChI |
InChI=1S/C12H21N3O4/c1-12(2,3)19-7-6-18-11-14-9(16-4)8(13)10(15-11)17-5/h6-7,13H2,1-5H3 |
Clave InChI |
SXSRFXILHAMHJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


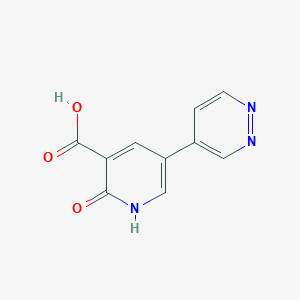

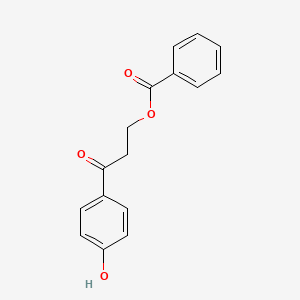

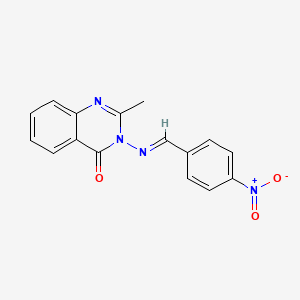

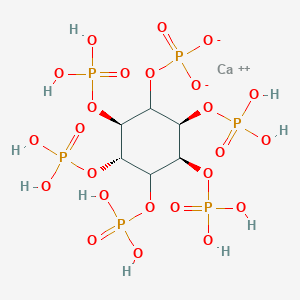
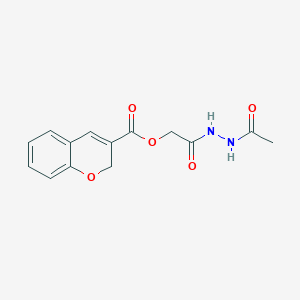

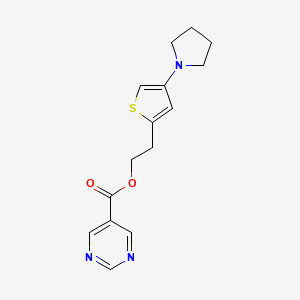

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
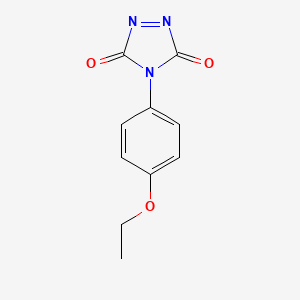
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
